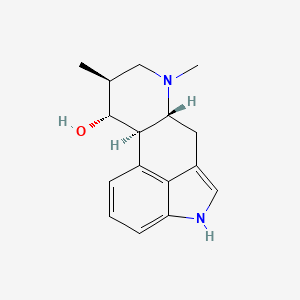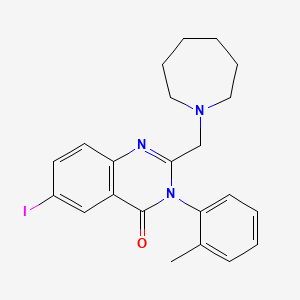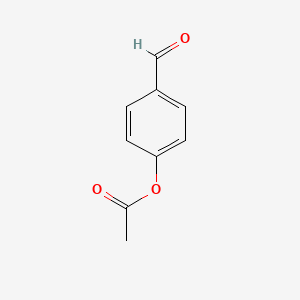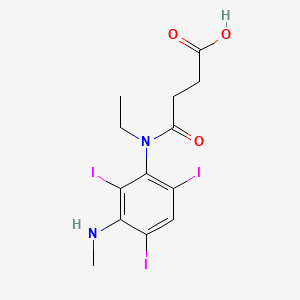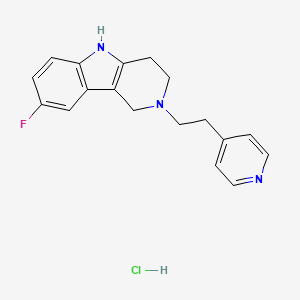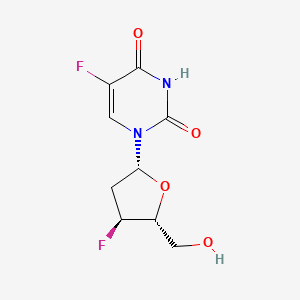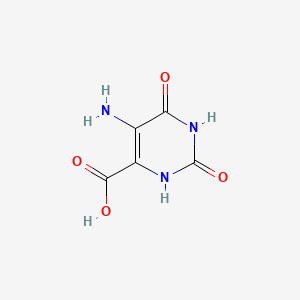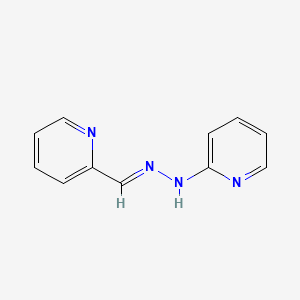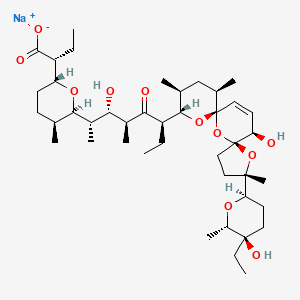
Salinomycin
説明
Synthesis Analysis
The synthesis of Salinomycin is a complex process that involves the assembly of three principal fragments through various chemical reactions. Kocienski et al. (1998) outlined a notable synthesis route that includes the stereoselective construction of contiguous stereogenic centers, electrophilic cyclization to produce furan fragments, and the diastereoselective oxidation of a 1,5-diene to generate multiple stereogenic centers in one step (Kocienski et al., 1998). Additionally, Yadav, Singh, and Srihari (2014) highlighted a strategy utilizing desymmetrization and intramolecular oxetane opening to achieve the tetrahydropyran skeleton, crucial for the C1-C17 fragment of Salinomycin (Yadav et al., 2014).
Molecular Structure Analysis
Salinomycin's molecular structure is characterized by its complex tricyclic bispiroacetal core, essential for its function as an ionophore. This structure enables Salinomycin to selectively bind to potassium ions, facilitating their transport across cell membranes. The stereochemical configurations, particularly of the spiro ketal structures, are crucial for its biological activity and are a focus of synthetic efforts to unravel the biosynthesis and synthetic pathways leading to Salinomycin and its analogs (Zhang et al., 2016).
Chemical Reactions and Properties
Chemical modifications of Salinomycin, including the synthesis of amides and esters, have been explored to enhance its antiproliferative and antibacterial activities. These studies involve the formation of complexes with monovalent and divalent cations and highlight the compound's versatility in forming derivatives with improved biological properties. Antoszczak et al. (2014) synthesized novel amides of Salinomycin, showcasing potent antiproliferative activity against human cancer cell lines, including drug-resistant cells (Antoszczak et al., 2014).
科学的研究の応用
Apoptosis Induction in Cancer Cells : Salinomycin induces apoptosis in various human cancer cells, including those resistant to other anticancer agents and apoptosis. It activates a unique apoptotic pathway, independent of common cancer pathways like p53, caspase activation, or the CD95/CD95L system (Fuchs et al., 2009).
Nanocrystal Formulation for Colorectal Cancer : Salinomycin nanocrystals (SAL NCs) have been developed to enhance the water solubility and reduce toxicity, showing increased cellular uptake and significant anti-cancer effects in colorectal cancer through the inhibition of Wnt/β-catenin signaling (Wang et al., 2020).
Effectiveness Against Nasopharyngeal Carcinoma : Salinomycin effectively inhibits proliferation and invasion, induces apoptosis in nasopharyngeal carcinoma cells in vitro, and inhibits tumor growth in vivo, possibly by inhibiting Wnt/β-catenin signaling (Wu et al., 2014).
Toxicity in Neuronal Cells : Salinomycin exhibits marked neural and muscular toxicity, causing cell death in dorsal root ganglia and Schwann cells. This toxicity is mediated by elevated cytosolic Na+ and Ca2+ concentrations, leading to calpain activation and apoptosis (Boehmerle & Endres, 2011).
Activity Against Acute Lymphoblastic Leukemia Cells : Salinomycin and its derivatives show increased potency against primary acute lymphoblastic leukemia cells, inducing apoptotic cell death and increasing p53 expression. Some derivatives act synergistically with other cancer drugs (Urbaniak et al., 2018).
Enhancement of Radiation-Induced Cancer Cell Sensitivity : Salinomycin sensitizes radiation-treated cancer cells by inducing DNA damage and G2 arrest. It functions as a p-glycoprotein inhibitor, improving the effectiveness of radiation therapy (Kim et al., 2012).
Efficacy in Osteosarcoma Treatment : Salinomycin encapsulated in PLGA nanoparticles shows higher efficiency in inducing apoptosis and inhibiting proliferation in osteosarcoma cells compared to its free form. It modulates multiple signaling pathways, including the Wnt/β-catenin pathway (Irmak et al., 2020).
Adverse Effects on Male Reproductive Organs : Salinomycin exhibits dose-dependent adverse effects on the male reproductive system in mice, impacting sperm count, motility, and leading to infertility. These effects were reversible upon withdrawal of Salinomycin (Ojo et al., 2013).
Potential as an Anti-Cancer Agent : Salinomycin has been proposed as a novel anti-cancer agent due to its ability to kill cancer stem cells and overcome multiple mechanisms of drug and apoptosis resistance in human cancer cells (Zhou et al., 2013).
Inhibition of Metastatic Colorectal Cancer Growth : Salinomycin inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells, highlighting its potential in CRC treatment (Klose et al., 2016).
特性
IUPAC Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-UZHRAPRISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53003-10-4 (Parent) | |
| Record name | Salinomycin sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045902 | |
| Record name | Salinomycin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salinomycin sodium | |
CAS RN |
55721-31-8 | |
| Record name | Salinomycin sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salinomycin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salinomycin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALINOMYCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UOD3BMEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



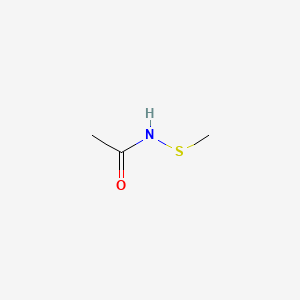
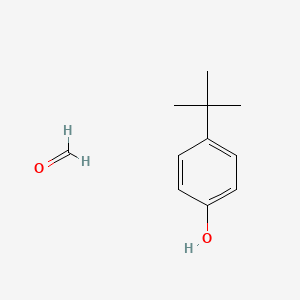

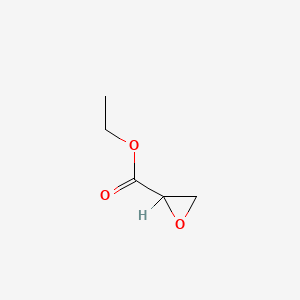
![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
